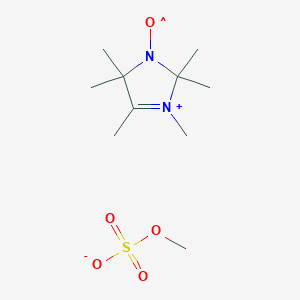

2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfate de méthyle de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy, radical libre est un composé chimique avec la formule moléculaire C10H22N2O5S et une masse moléculaire de 282,36 g/mol . Ce composé est connu pour sa structure unique, qui comprend un radical libre, ce qui le rend très réactif et utile dans diverses applications scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sulfate de méthyle de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy, radical libre implique généralement la réaction de sels d'imidazolinium avec du sulfate de méthyle dans des conditions contrôlées . La réaction est effectuée à une plage de température de 163 à 165 °C, et le produit est purifié par cristallisation .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir que le produit final répond aux spécifications requises pour la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de méthyle de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy, radical libre subit divers types de réactions chimiques, notamment :

Oxydation : La nature radicalaire du composé le rend susceptible de réactions d'oxydation, formant des produits oxydés stables.

Réduction : Il peut également subir des réactions de réduction, où le radical libre est neutralisé.

Substitution : Le composé peut participer à des réactions de substitution, où l'un de ses groupes fonctionnels est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour empêcher les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés d'imidazolinium oxydés, tandis que les réactions de réduction produisent des composés d'imidazolinium neutres .

4. Applications de recherche scientifique

Le sulfate de méthyle de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy, radical libre a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Le composé est utilisé dans des études impliquant la biologie des radicaux libres et le stress oxydatif.

5. Mécanisme d'action

Le mécanisme d'action du sulfate de méthyle de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy, radical libre implique sa capacité à générer et à stabiliser des radicaux libres. Ces radicaux peuvent interagir avec diverses cibles moléculaires, y compris l'ADN, les protéines et les lipides, conduisant à une gamme d'effets biologiques . La réactivité du composé est principalement due à la présence du radical libre, qui peut participer à diverses réactions redox et voies de signalisation .

Applications De Recherche Scientifique

2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical involves its ability to generate and stabilize free radicals. These radicals can interact with various molecular targets, including DNA, proteins, and lipids, leading to a range of biological effects . The compound’s reactivity is primarily due to the presence of the free radical, which can participate in various redox reactions and signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorure de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy

- Bromure de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy

- Iodure de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy

Unicité

Comparé à ces composés similaires, le sulfate de méthyle de 2,2,3,4,5,5-hexaméthyl-3-imidazolinium-1-yloxy, radical libre est unique en raison de son groupe sulfate spécifique, qui confère des propriétés chimiques et une réactivité distinctes . Cette unicité le rend particulièrement précieux dans les applications nécessitant un contrôle précis de la génération et de la stabilité des radicaux .

Propriétés

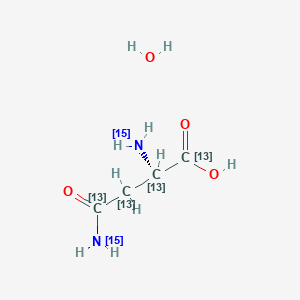

Formule moléculaire |

C10H21N2O5S |

|---|---|

Poids moléculaire |

281.35 g/mol |

InChI |

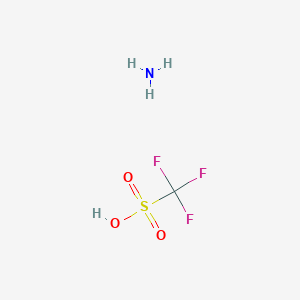

InChI=1S/C9H18N2O.CH4O4S/c1-7-8(2,3)11(12)9(4,5)10(7)6;1-5-6(2,3)4/h1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |

Clé InChI |

IZWQXWPYBVLTDN-UHFFFAOYSA-M |

SMILES canonique |

CC1=[N+](C(N(C1(C)C)[O])(C)C)C.COS(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)

![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)

![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)

![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)